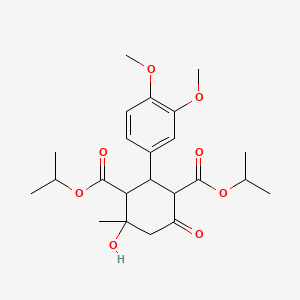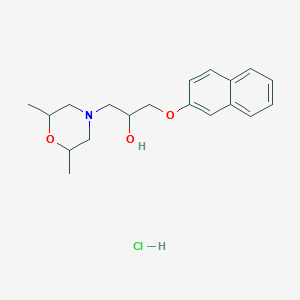
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride, also known as L-741,626, is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride acts as a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of neurotransmitter release and are thought to play a role in the pathophysiology of various neurological disorders. By blocking these receptors, 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride is able to modulate the release of neurotransmitters and restore normal brain function.
Biochemical and Physiological Effects
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. It has also been shown to decrease the release of serotonin and glutamate. These effects are thought to be responsible for the therapeutic actions of the compound.
実験室実験の利点と制限
One of the main advantages of using 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride in lab experiments is its selectivity for the serotonin 5-HT1B and 5-HT1D receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several future directions for the research on 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride. One direction is to explore its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to investigate its effects on other neurotransmitter systems, such as the GABA and glutamate systems. Additionally, researchers may explore the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for specific receptor subtypes.
合成法
The synthesis of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride involves a multi-step process. The first step involves the reaction of 2-naphthol with 2-bromoethanol in the presence of a base to form 2-(2-naphthyloxy)ethanol. The second step involves the reaction of 2-(2-naphthyloxy)ethanol with morpholine in the presence of a catalyst to form 2-(2-naphthyloxy)ethyl morpholine. The third step involves the reaction of 2-(2-naphthyloxy)ethyl morpholine with 2,6-dimethyl-4-chlorophenol in the presence of a base to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol. The final step involves the reaction of 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol with hydrochloric acid to form 1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride.
科学的研究の応用
1-(2,6-dimethyl-4-morpholinyl)-3-(2-naphthyloxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in the treatment of migraine headaches, depression, anxiety, and obsessive-compulsive disorder. It has also been shown to be effective in the treatment of drug addiction and alcoholism.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-14-10-20(11-15(2)23-14)12-18(21)13-22-19-8-7-16-5-3-4-6-17(16)9-19;/h3-9,14-15,18,21H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYNDHBGXYKPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

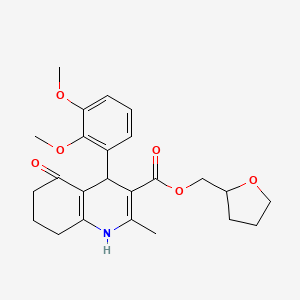
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5109999.png)
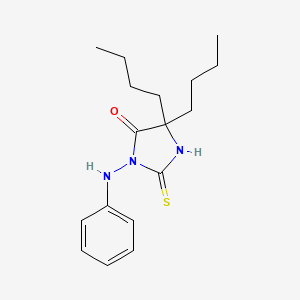
![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)

![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)
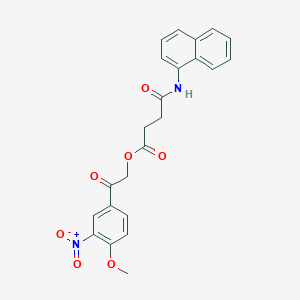
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)
![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)

![2-chloro-5-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5110093.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)
